molecular formula C11H14ClNS B12992579 N-(3-Chloro-4-ethylphenyl)thietan-3-amine

N-(3-Chloro-4-ethylphenyl)thietan-3-amine

Cat. No.: B12992579
M. Wt: 227.75 g/mol
InChI Key: DHOLYXYTUUEXSL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-ethylphenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring and a chloroethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-ethylphenyl)thietan-3-amine typically involves the reaction of 3-chloro-4-ethylphenylamine with thietan-3-one under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-4-ethylphenyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.

    Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like DMF or THF; temperatures ranging from room temperature to reflux.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thietan-3-amine derivatives.

Scientific Research Applications

N-(3-Chloro-4-ethylphenyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-ethylphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Thietan-3-amine hydrochloride

Comparison: N-(3-Chloro-4-ethylphenyl)thietan-3-amine is unique due to the presence of both a thietan ring and a chloroethylphenyl group. This structural combination imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(3-chloro-4-ethylphenyl)thietan-3-amine

InChI

InChI=1S/C11H14ClNS/c1-2-8-3-4-9(5-11(8)12)13-10-6-14-7-10/h3-5,10,13H,2,6-7H2,1H3

InChI Key

DHOLYXYTUUEXSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC2CSC2)Cl

Origin of Product

United States

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